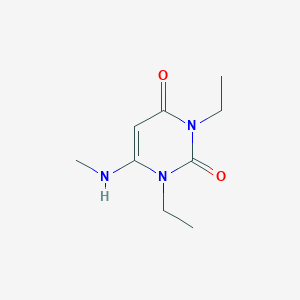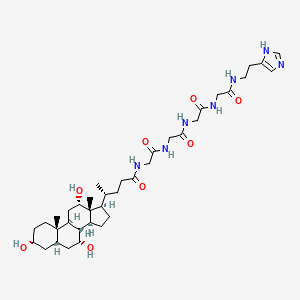
2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol is a compound that features two imidazole rings attached to an undecane backbone with two hydroxyl groups at the 2 and 5 positions Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which uses glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole rings and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or amines .
Applications De Recherche Scientifique
2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antifungal properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors . Additionally, it has applications in the industry as a catalyst or intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can bind to metal ions or active sites of enzymes, thereby modulating their activity . The hydroxyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other imidazole derivatives such as 1-methylimidazole, 2-ethyl-4-methylimidazole, and 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid .
Uniqueness: What sets 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol apart is its unique structure, which combines two imidazole rings with a long undecane backbone and two hydroxyl groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Propriétés
| 110073-88-6 | |
Formule moléculaire |
C19H32N4O2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2,5-bis(1-methylimidazol-2-yl)undecane-2,5-diol |
InChI |
InChI=1S/C19H32N4O2/c1-5-6-7-8-9-19(25,17-21-13-15-23(17)4)11-10-18(2,24)16-20-12-14-22(16)3/h12-15,24-25H,5-11H2,1-4H3 |
Clé InChI |
LQTAUUWQEASERD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCC(C)(C1=NC=CN1C)O)(C2=NC=CN2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)


![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)



